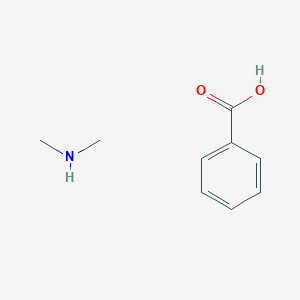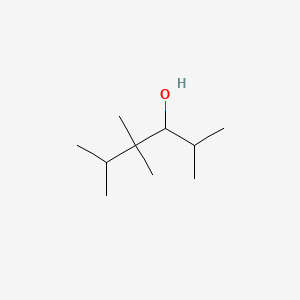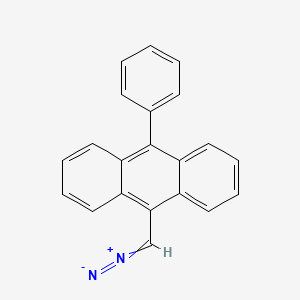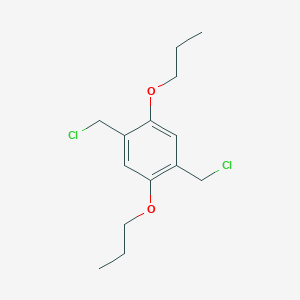
benzoic acid;N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;N-methylmethanamine is a compound that combines the properties of benzoic acid and N-methylmethanamine Benzoic acid is a simple aromatic carboxylic acid, while N-methylmethanamine is a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid;N-methylmethanamine typically involves the reaction of benzoic acid with N-methylmethanamine. One common method is to react benzoic acid with N-methylmethanamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Halogenated derivatives, alkylated or acylated products
Scientific Research Applications
Benzoic acid;N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
N-methylmethanamine: A secondary amine used in organic synthesis and as a precursor for other chemicals.
Uniqueness
Benzoic acid;N-methylmethanamine combines the properties of both benzoic acid and N-methylmethanamine, making it unique in its reactivity and potential applications. Its dual functionality allows for versatile chemical modifications and interactions.
Properties
CAS No. |
65339-65-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
benzoic acid;N-methylmethanamine |
InChI |
InChI=1S/C7H6O2.C2H7N/c8-7(9)6-4-2-1-3-5-6;1-3-2/h1-5H,(H,8,9);3H,1-2H3 |
InChI Key |
CLGPABLPZDWCHL-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)



![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)


![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)

